Gemopatrilat metabolite M10

Description

Structure

3D Structure

Properties

CAS No. |

84800-13-5 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

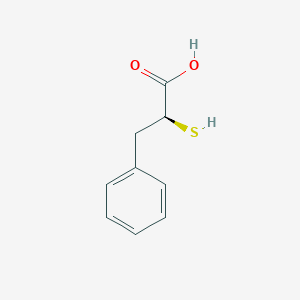

IUPAC Name |

(2S)-3-phenyl-2-sulfanylpropanoic acid |

InChI |

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m0/s1 |

InChI Key |

HGIOOMCLOWLFTJ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)S |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)S |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Gemopatrilat to Form Metabolite M10

Elucidation of Parent Compound (Gemopatrilat) Biotransformation Mechanisms

The biotransformation of gemopatrilat (B1671430) is primarily characterized by three major pathways: amide hydrolysis, S-methylation, and the formation of disulfide linkages. nih.gov These transformations are crucial in understanding the pharmacokinetic profile of the parent compound and the generation of its metabolites.

Amide Hydrolysis Pathways

Amide hydrolysis is a significant metabolic route for gemopatrilat and other structurally similar vasopeptidase inhibitors like omapatrilat (B1677282). nih.govresearchgate.net This pathway involves the cleavage of the amide bond, which can be catalyzed by enzymes such as carboxylesterases. nih.gov While amides are generally resistant to hydrolysis in water, this process is facilitated in biological systems by enzymes or under acidic or basic conditions. libretexts.org The hydrolysis of the amide linkage in gemopatrilat contributes to its extensive in vivo metabolism. nih.gov In vitro studies using various systems, including liver S9 fractions and microsomes, have been employed to investigate the hydrolytic activity for amide-containing compounds. nih.gov For instance, research on omapatrilat demonstrated that amide hydrolysis is a major metabolic pathway. researchgate.net

S-Methylation Processes

S-methylation represents another key pathway in the metabolism of gemopatrilat. nih.gov This process involves the addition of a methyl group to the free sulfhydryl (thiol) group of the molecule. This reaction is catalyzed by S-adenosyl-L-methionine:thiol S-methyltransferase (TMT). wikipedia.org Thiol S-methyltransferase is a transferase enzyme that utilizes S-adenosyl methionine as a methyl group donor to methylate various thiol-containing compounds. wikipedia.org This enzymatic methylation is a common route for the biotransformation of sulfhydryl drugs. nih.gov Recent research has identified methyltransferase-like proteins METTL7A and METTL7B as being responsible for thiol methyltransferase activity in the liver. biorxiv.org The S-methylation of gemopatrilat is a crucial step that leads to the formation of metabolites such as S-methyl gemopatrilat.

Disulfide Linkage Formation and Reversibility in Biological Systems

A notable characteristic of gemopatrilat's biotransformation is the formation of reversible disulfide linkages with plasma and tissue proteins. nih.govncats.io This occurs due to the presence of a free sulfhydryl group in the gemopatrilat molecule. nih.gov The formation of these disulfide bonds contributes to a large apparent steady-state volume of distribution and a prolonged terminal-phase decline in plasma concentration, as the protein-bound drug is eliminated from the body at a very slow rate. nih.govncats.io Studies have shown that a significant portion of drug-related radioactivity in plasma samples from rats, dogs, and humans could be chemically reduced back to gemopatrilat using dithiothreitol, confirming the occurrence of disulfide linkages across species. nih.gov This reversible binding to proteins can create a circulating reservoir of the drug. libretexts.org

Oxidative Metabolism in Vasopeptidase Inhibitors

Oxidative metabolism is a recognized pathway for many xenobiotics and is also relevant for vasopeptidase inhibitors. wikipedia.orgdntb.gov.ua While specific oxidative metabolites of gemopatrilat are not as prominently detailed as products of hydrolysis or methylation, the potential for oxidative reactions exists. For the related compound omapatrilat, oxidation of the S-methyl metabolite was identified as a secondary metabolic pathway. researchgate.net Oxidative stress has been a topic of study in the context of vasopeptidase inhibitors, with research indicating that these agents can influence oxidative status. wikipedia.orgnih.gov Cytochrome P450 (CYP) enzymes are the primary catalysts of oxidative drug metabolism, converting substrates into more water-soluble forms for excretion. biorxiv.org

Proposed Enzymatic and Non-Enzymatic Pathways Leading to Gemopatrilat Metabolite M10 Formation

The formation of this compound is a result of the interplay between the primary metabolic pathways of the parent compound. Specifically, M10 is understood to arise from a combination of S-methylation and hydrolysis reactions. The generation of M10 occurs in vivo through enzymatic processes following the administration of gemopatrilat.

Contribution of Specific Cytochrome P450 Isoforms and Other Xenobiotic-Metabolizing Enzymes

The biotransformation of gemopatrilat into its metabolites is mediated by a variety of xenobiotic-metabolizing enzymes. While direct studies pinpointing the exact human Cytochrome P450 (CYP) isoforms responsible for gemopatrilat metabolism are not extensively detailed in the provided literature, the involvement of these enzyme systems is highly probable, particularly in any oxidative steps. CYP enzymes, predominantly located in the liver, are crucial for the phase I metabolism of a vast number of drugs. biorxiv.org

For the specific pathways leading to M10, other enzyme families are more directly implicated:

Amide Hydrolysis: This reaction is often catalyzed by carboxylesterases , which are serine hydrolases found in various tissues, including the liver. nih.gov Human liver microsomes have been shown to be a representative model for studying the in vivo hydrolytic metabolism of aromatic amides. nih.gov

S-Methylation: The key enzyme responsible for the methylation of the thiol group in gemopatrilat is thiol S-methyltransferase (TMT) . wikipedia.orgnih.gov This enzyme is present in liver microsomes and red blood cell membranes and plays a significant role in the metabolism of many thiol-containing drugs. nih.govbiorxiv.org The specific enzymes METTL7A and METTL7B have been identified as the proteins responsible for TMT activity in the liver. biorxiv.org

In vitro enzymatic systems utilizing liver microsomes or renal membranes have been successfully used to generate metabolite M10 from gemopatrilat, confirming the role of enzymes concentrated in these tissues in its formation.

Data Tables

Table 1: Major Metabolic Pathways of Gemopatrilat

| Metabolic Pathway | Description | Key Enzymes Implicated | Resulting Products/Effects |

| Amide Hydrolysis | Cleavage of the exocyclic amide bond. | Carboxylesterases | Hydrolyzed derivatives |

| S-Methylation | Addition of a methyl group to the free thiol moiety. | Thiol S-methyltransferase (TMT), including METTL7A and METTL7B | S-methyl gemopatrilat and other methylated metabolites |

| Disulfide Linkage | Reversible covalent bonding of the thiol group with cysteine residues on plasma and tissue proteins. | Non-enzymatic/Spontaneous | Protein-drug adducts, creating a circulating reservoir |

| Oxidative Metabolism | Potential oxidation of the molecule, particularly the S-methyl metabolite. | Cytochrome P450 (CYP) enzymes | Oxidized metabolites |

Table 2: Summary of Research Findings on Gemopatrilat Metabolism

| Finding | Species | Implication | Reference(s) |

| Extensive in vivo metabolism | Rat, Dog, Human | No unchanged parent drug is excreted. | nih.gov |

| Metabolite M10 arises from S-methylation and hydrolysis. | Rat, Dog, Human | Defines the formation pathway of a key metabolite. | |

| Reversible disulfide linkage with plasma proteins. | Rat, Dog, Human | Prolongs the terminal elimination phase of the drug. | nih.govncats.io |

| Metabolic profiles are qualitatively similar across species. | Rat, Dog, Human | Allows for cross-species extrapolation in preclinical studies. | nih.gov |

| In vitro generation of M10 using liver microsomes. | Rat, Human | Confirms the role of hepatic enzymes in metabolism. |

Table of Mentioned Compounds

Comparative Metabolic Fate of Gemopatrilat Across Preclinical Species and Implications for M10 Formation

Studies on the biotransformation of Gemopatrilat have been conducted in rats, dogs, and humans to understand its pharmacokinetic profile. nih.gov A key finding from these comparative studies is that the metabolic pathways for Gemopatrilat are qualitatively very similar across these species. nih.gov The primary metabolites identified in human plasma, urine, and feces were also found in the corresponding samples from rats and dogs. nih.gov

This similarity is crucial for preclinical safety assessment, as it suggests that the animal models are relevant for predicting the metabolic behavior of the drug in humans. vdoc.pub The formation of metabolites through S-methylation and amide hydrolysis was consistently observed in all three species, indicating that M10 is a common metabolic product. nih.govresearchgate.net Furthermore, the tendency of Gemopatrilat's free sulfhydryl group to form reversible disulfide linkages with plasma proteins was also a shared characteristic among the species studied. nih.gov

A more detailed comparison between rodent (rat) and canine (dog) models confirms the high degree of similarity in Gemopatrilat metabolism. nih.gov Research involving the administration of radiolabeled [¹⁴C]gemopatrilat to both species showed that the metabolic profiles were qualitatively alike. nih.gov

Key similarities observed include:

Presence of Major Metabolites : The major metabolites found in human excreta were also present in both rats and dogs. nih.gov

Common Metabolic Pathways : Both species utilize S-methylation and amide hydrolysis as primary routes for metabolizing Gemopatrilat. nih.gov

Disulfide Linkages : In plasma samples taken one hour after administration from both rats and dogs, approximately half of the drug-related radioactivity could be chemically reduced back to Gemopatrilat, indicating significant disulfide linkage with proteins occurred in both models. nih.gov

While the qualitative metabolic pathways are consistent, quantitative differences in enzyme expression and activity between species can exist, which may lead to variations in the proportions of different metabolites formed. nih.govresearchgate.net However, for Gemopatrilat, the available data strongly suggest that both rodent and canine models effectively replicate the human metabolic fate, including the formation of Metabolite M10. nih.gov

Table 2: Summary of Gemopatrilat Metabolism Across Species

| Metabolic Feature | Rat | Dog | Human | Reference |

|---|---|---|---|---|

| Primary Pathways | S-methylation, Amide Hydrolysis | S-methylation, Amide Hydrolysis | S-methylation, Amide Hydrolysis | nih.gov |

| Presence of M10 | Yes | Yes | Yes | nih.gov |

| Disulfide Linkage w/ Proteins | Yes | Yes | Yes | nih.gov |

| Qualitative Profile Similarity | High degree of similarity across all three species | nih.gov |

Pharmacodynamic Investigation of Gemopatrilat Metabolite M10: Theoretical Frameworks and Potential Biological Activities

Conceptual Models for Assessing Pharmacological Activity of Drug Metabolites

The pharmacological activity of drug metabolites is a critical aspect of drug development and therapeutics. Several conceptual models help in assessing whether a metabolite is likely to be active, inactive, or even toxic. These models are based on understanding the relationship between the chemical structure of the metabolite and its potential biological activity.

For a metabolite like the hypothesized Gemopatrilat (B1671430) metabolite M10, its pharmacodynamic profile would be assessed based on the following conceptual frameworks:

Structure-Activity Relationship (SAR) Analysis: This involves comparing the chemical structure of the metabolite to that of the parent drug. Modifications to the structure, such as the addition of a methyl group (S-methylation) or the cleavage of an amide bond (amide hydrolysis), can significantly alter the molecule's ability to bind to its target receptors. The core pharmacophore of Gemopatrilat responsible for its inhibitory activity on angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) would be examined in the hypothesized structure of M10.

Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. By creating a pharmacophore model for Gemopatrilat's interaction with ACE and NEP, it is possible to predict whether the structural changes in metabolite M10 would still allow it to fit into the active sites of these enzymes.

These theoretical models provide a foundation for predicting the potential biological activities of Gemopatrilat metabolite M10, guiding further in vitro and in vivo investigations.

Hypothesized Molecular Targets and Ligand-Receptor Interactions of this compound

The primary molecular targets of the parent compound, Gemopatrilat, are Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). Therefore, the initial hypothesis for this compound would be its potential interaction with these same enzymes.

Gemopatrilat is a potent inhibitor of ACE, an enzyme that plays a crucial role in the renin-angiotensin system by converting angiotensin I to the vasoconstrictor angiotensin II. The inhibitory activity of Gemopatrilat is attributed to its specific chemical structure that binds to the active site of ACE.

If this compound is a product of S-methylation , the addition of a methyl group to the sulfhydryl moiety could sterically hinder its binding to the zinc ion in the active site of ACE, potentially reducing its inhibitory potency compared to the parent compound.

Table 1: Hypothesized Interaction of this compound with ACE

| Metabolic Pathway | Structural Change | Hypothesized Impact on ACE Inhibition | Rationale |

| S-methylation | Addition of a methyl group to the sulfhydryl moiety | Reduced potency | Steric hindrance at the active site. |

| Amide hydrolysis | Cleavage of the amide bond | Inactivation | Loss of key binding interactions. |

Gemopatrilat also inhibits NEP, an enzyme that degrades several vasoactive peptides, including natriuretic peptides which promote vasodilation and sodium excretion. The interaction with NEP is also dependent on the specific structural features of Gemopatrilat.

Similar to its interaction with ACE, if this compound is formed via S-methylation , the modified sulfhydryl group might have a lower affinity for the NEP active site, leading to decreased inhibitory activity.

In the case of amide hydrolysis , the resulting structural change in M10 would likely disrupt the necessary interactions for binding to NEP, leading to a loss of inhibitory function.

Table 2: Hypothesized Interaction of this compound with NEP

| Metabolic Pathway | Structural Change | Hypothesized Impact on NEP Inhibition | Rationale |

| S-methylation | Addition of a methyl group to the sulfhydryl moiety | Reduced potency | Altered binding affinity to the active site. |

| Amide hydrolysis | Cleavage of the amide bond | Inactivation | Disruption of essential structural features for binding. |

Cellular and Subcellular Modulations Attributable to this compound

Assuming this compound retains some level of inhibitory activity against ACE and NEP, its cellular and subcellular effects would be expected to mirror those of the parent compound, albeit potentially to a lesser extent.

Modulation of Vascular Smooth Muscle Cells: By inhibiting ACE, M10 could lead to lower levels of angiotensin II, resulting in reduced vasoconstriction of vascular smooth muscle cells. Concurrently, by inhibiting NEP, it could increase the local concentrations of natriuretic peptides, further promoting vasodilation.

Effects on Cardiac Fibroblasts: Angiotensin II is known to promote cardiac fibrosis. If M10 inhibits ACE, it could potentially attenuate the proliferation and activity of cardiac fibroblasts, a beneficial effect in cardiovascular diseases.

Renal Cellular Effects: In the kidneys, inhibition of ACE and NEP can lead to natriuresis and diuresis. M10, if active, could influence ion transport and fluid balance in renal tubular cells.

The extent of these cellular and subcellular modulations would be directly proportional to the potency of M10 as a vasopeptidase inhibitor.

In Vitro and Ex Vivo Methodologies for Evaluating Pharmacodynamic Efficacy (Methodological Considerations)

To empirically determine the pharmacodynamic profile of this compound, a range of in vitro and ex vivo methodologies would be employed.

In Vitro Enzyme Inhibition Assays: The most direct way to assess the activity of M10 would be to use purified ACE and NEP enzymes in biochemical assays. These assays would measure the concentration of M10 required to inhibit 50% of the enzyme's activity (IC50 value). Comparing the IC50 of M10 to that of Gemopatrilat would provide a quantitative measure of its relative potency.

Cell-Based Assays: The effects of M10 on cellular signaling pathways downstream of ACE and NEP inhibition could be studied using cultured cells, such as vascular smooth muscle cells or cardiac fibroblasts. For example, one could measure changes in intracellular calcium levels or the expression of profibrotic genes in response to M10.

Ex Vivo Tissue Bath Studies: Isolated blood vessels or heart tissue preparations can be used to assess the functional consequences of M10's activity. For instance, the ability of M10 to relax pre-constricted arterial rings would provide a measure of its vasodilatory effects.

Table 3: Methodologies for Pharmacodynamic Evaluation

| Methodology | Purpose | Key Parameters Measured |

| In Vitro Enzyme Assays | To determine direct inhibitory activity on ACE and NEP. | IC50 values. |

| Cell-Based Assays | To investigate cellular responses to M10. | Second messenger levels, gene expression. |

| Ex Vivo Tissue Studies | To assess the functional effects on tissues. | Vascular tone, cardiac contractility. |

These methodological considerations are essential for moving from a theoretical understanding of this compound to a scientifically validated pharmacodynamic profile.

Analytical Methodologies for Isolation, Identification, and Quantification of Gemopatrilat Metabolite M10

Advanced Chromatographic Separation Techniques for Biological Matrices

The effective analysis of Gemopatrilat (B1671430) metabolite M10 from biological samples such as plasma, urine, or feces necessitates powerful separation science to isolate the analyte from a multitude of endogenous components. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), form the cornerstone of this process, offering the resolution required for robust analysis. chromatographyonline.comtechnologynetworks.com

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of drug metabolites in biological fluids. technologynetworks.comnih.govnih.gov This method offers exceptional sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typical of metabolites. technologynetworks.comnih.gov For the analysis of Gemopatrilat and its metabolites, which contain a sulfhydryl group, stabilization during sample handling is a critical first step. This is often achieved by derivatizing the sulfhydryl group, for instance with methyl acrylate, to form a stable thioether before extraction and analysis. nih.gov

The extraction of analytes from plasma is commonly performed using liquid-liquid extraction or solid-phase extraction to remove proteins and other interferences. researchgate.netmdpi.com The subsequent chromatographic separation is typically achieved on a reversed-phase column. The mass spectrometer, often a triple quadrupole instrument, is operated in a selected-reaction-monitoring (SRM) mode. In SRM, the first quadrupole selects the precursor ion (the specific mass-to-charge ratio, m/z, of the derivatized metabolite M10), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, and this unique precursor-to-product ion transition is monitored, providing a highly selective and sensitive signal for quantification. nih.govmdpi.com

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for acidic compounds |

| MS Detection | Triple Quadrupole Mass Spectrometer |

| Scan Mode | Selected Reaction Monitoring (SRM) |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

For the initial detection, identification, and profiling of unknown metabolites like M10, the combination of Ultra-High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a powerful tool. nih.govoup.com UHPLC systems use columns with smaller particles (sub-2 µm), which provides higher resolution, greater peak capacity, and significantly faster analysis times compared to traditional HPLC. chromatographyonline.comrsc.org This enhanced separation capability is vital when analyzing complex biological samples like urine, which contains a vast number of endogenous compounds. researchgate.netnih.govnih.gov

The Q-TOF mass spectrometer provides high-resolution, accurate mass measurements for both the parent ions and their fragments. oup.comnih.gov This allows for the determination of the elemental composition of the metabolite with high confidence. bohrium.comresearchgate.net Unlike the targeted approach of SRM on a triple quadrupole, a Q-TOF instrument is typically used in a data-dependent or data-independent acquisition mode to collect full scan MS and MS/MS spectra of all detected ions, facilitating the retrospective identification of metabolites without prior knowledge of their structure. nih.govoup.com

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 or HILIC (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium (B1175870) carbonate) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| MS Detection | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Acquisition Mode | Data-Dependent Analysis (DDA) or Data-Independent Analysis (DIA) |

High-Resolution Mass Spectrometric Approaches for Structural Elucidation

Once a potential metabolite is detected, the next critical step is the elucidation of its chemical structure. High-resolution mass spectrometry (HRMS) is indispensable for this task, providing detailed information on elemental composition and molecular structure. nih.govbohrium.comresearchgate.net

Application of Accurate Mass Measurements and Isotope Pattern Analysis

Modern HRMS instruments, such as TOF or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically with an error of less than 5 parts per million, ppm). nih.gov This precision allows for the calculation of a unique elemental formula for the metabolite. bohrium.com For Gemopatrilat metabolite M10, accurate mass measurement can distinguish between different potential biotransformations, such as S-methylation or amide hydrolysis, which are known metabolic pathways for the parent drug. nih.gov By comparing the accurate mass of the metabolite to that of the parent drug, the exact mass shift can be determined, and a corresponding chemical formula for the modification can be assigned.

Furthermore, the analysis of the isotopic pattern of a molecular ion provides additional confirmation of its elemental composition. The relative abundances of naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) create a characteristic isotopic signature for a given elemental formula. This is particularly useful for confirming the presence of sulfur in Gemopatrilat and its metabolites.

Multi-Stage Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MSn) is a cornerstone of structural elucidation. nih.gov In this technique, the metabolite ion of interest (the precursor ion) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). acs.org The resulting fragment ions (product ions) are then analyzed to provide structural information. researchgate.netacs.org By systematically analyzing the fragmentation patterns, chemists can deduce the structure of the metabolite.

For compounds like Gemopatrilat, which share structural similarities with other angiotensin-converting enzyme (ACE) inhibitors, established fragmentation pathways can provide clues for interpretation. researchgate.netacs.org The fragmentation can reveal the site of metabolic modification by showing mass shifts in specific fragments compared to the fragmentation pattern of the parent drug. Instruments like ion traps or hybrid Q-TOF systems are capable of performing multiple stages of fragmentation (MSn), which can provide even more detailed structural information by fragmenting the product ions themselves. nih.govshimadzu.com.cn

Data Processing and Mining Strategies for Metabolite Detection and Characterization

The data generated by modern LC-HRMS experiments are vast and complex, necessitating sophisticated software and data mining strategies to extract meaningful information. nih.govresearchgate.net The goal is to differentiate potential drug-related metabolites from the thousands of co-eluting endogenous compounds present in biological samples. nih.govresearchgate.net

Several post-acquisition data mining techniques are employed. researchgate.netExtracted Ion Chromatograms (EICs) can be generated by searching for the predicted exact masses of expected metabolites. researchgate.netMass defect filtering (MDF) is a powerful technique that leverages the fact that the mass defect (the difference between the exact mass and the nominal mass) of a drug and its metabolites are often similar and distinct from most endogenous molecules. nih.gov This allows for the selective filtering of drug-related material from the complex dataset.

Other common strategies include product ion filtering and neutral loss filtering , which search the data for characteristic fragments or neutral losses associated with the parent drug or common metabolic conjugations. researchgate.netIsotope pattern filtering can be used to specifically search for compounds exhibiting the isotopic signature of the parent drug. researchgate.netresearchgate.net Ultimately, comparing data from dosed samples against control (pre-dose) samples allows for background subtraction , which helps to pinpoint the peaks that are unique to the administration of the drug. nih.govresearchgate.net

| Strategy | Principle |

|---|---|

| Extracted Ion Chromatogram (EIC) | Searching for chromatographic peaks corresponding to the predicted exact mass of potential metabolites. |

| Mass Defect Filtering (MDF) | Filtering data based on the unique mass defect of the parent drug and its metabolites to remove background ions. nih.gov |

| Product Ion / Neutral Loss Filtering | Searching for metabolites that produce a specific fragment ion or lose a specific neutral molecule characteristic of the parent drug or a conjugate. researchgate.net |

| Isotope Pattern Filtering (IPF) | Searching for the characteristic isotopic signature of the parent drug, especially if it contains unique elements. researchgate.net |

| Control Sample Comparison | Comparing chromatograms from dosed and control samples to identify drug-related peaks through background subtraction. researchgate.net |

Extracted Ion Chromatography (EIC) and Mass Defect Filtering (MDF)

Extracted Ion Chromatography (EIC) is a fundamental technique used in mass spectrometry to selectively visualize one or more specific ions of interest from a full-scan chromatogram. For this compound, this involves generating a chromatogram based only on the signal corresponding to the exact mass-to-charge ratio (m/z) of the metabolite. This method is highly effective for targeted screening when the exact mass of the expected metabolite is known. High-resolution EIC, utilizing instruments like Orbitrap or time-of-flight (TOF) mass spectrometers, allows for a very narrow mass tolerance (e.g., within 5 ppm), significantly reducing background noise and false positives from endogenous components bucm.edu.cnsemanticscholar.org.

Mass Defect Filtering (MDF) is a powerful data-mining tool used to identify drug metabolites in complex datasets, especially when their structures are not known beforehand researchgate.netnih.gov. A mass defect is the difference between a molecule's exact mass and its nominal mass (the integer mass). Since the mass defect of a parent drug and its metabolites are typically similar, MDF techniques can be used to filter out a large number of irrelevant endogenous signals researchgate.net. For Gemopatrilat, an MDF strategy would involve setting a filter based on the mass defect of the parent compound. All ions within that specific mass defect range would be retained for further analysis, significantly increasing the efficiency of identifying potential metabolites, including M10 and other unexpected biotransformation products nih.govnih.gov. The combination of EIC and MDF provides a comprehensive approach to both targeted and untargeted metabolite screening bucm.edu.cnsemanticscholar.org.

| Technique | Principle | Application for this compound |

| Extracted Ion Chromatography (EIC) | Selectively monitors a specific mass-to-charge ratio (m/z) from a full-scan mass spectrometry dataset. | Targeted detection and quantification of M10 by isolating its specific m/z from complex biological sample data. |

| Mass Defect Filtering (MDF) | Filters mass spectrometry data based on the principle that a drug and its metabolites share a similar mass defect. | Untargeted screening to identify M10 and other potential Gemopatrilat metabolites by removing a large portion of unrelated background ions. |

Metabolite Profiling and Uncovering Novel Metabolic Entities

Metabolite profiling is the comprehensive process of identifying and quantifying all drug-related substances in a biological system following the administration of a parent compound nih.govresearchgate.net. For Gemopatrilat, which is known to be extensively metabolized, profiling studies are essential to understand its complete disposition nih.gov. This process involves analyzing samples (e.g., plasma, urine, feces) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the parent drug and all its metabolites nih.govmdpi.com.

Radiochemical Labeling Techniques for Comprehensive Metabolic Tracking

To ensure a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME), radiochemical labeling is the gold standard. This technique provides a quantitative way to track all drug-related material, regardless of its chemical form, overcoming the limitations of non-labeled approaches which might miss metabolites that are difficult to ionize or detect by mass spectrometry.

Use of [14C]-Labeled Gemopatrilat for Metabolite Identification and Quantitation

Studies investigating the biotransformation of Gemopatrilat have utilized the compound labeled with carbon-14 (B1195169) ([14C]) nih.gov. By administering a single oral dose of [14C]-Gemopatrilat to preclinical species and humans, researchers can accurately measure the total radioactivity in plasma, urine, and feces over time nih.govnih.gov. This allows for a definitive mass balance study, determining the extent of absorption and the primary routes of excretion.

For metabolite identification, radiochromatography profiles are generated. The effluent from an HPLC column is passed through a radioactivity detector, which reveals all peaks corresponding to the parent drug and its metabolites. These radioactive peaks can then be correlated with mass spectrometry data to identify their structures nih.gov. This approach ensures that no major metabolite is overlooked and provides precise quantification of each metabolite, including M10, relative to the total drug-related material in a given matrix nih.gov.

Strategies for Labeling Complex Molecules and Addressing Cleavage Fragments

The strategic placement of a radiolabel within a complex molecule like Gemopatrilat is critical. The label should be positioned in a metabolically stable part of the molecule to prevent its premature loss through metabolic cleavage. If the molecule is cleaved into two or more significant fragments, a single label may only allow for the tracking of one portion of the original structure. Therefore, careful consideration of likely metabolic pathways is necessary during the design of the radiolabeled compound.

Studies with sulfhydryl-containing drugs like Gemopatrilat and omapatrilat (B1677282) have shown that a significant portion of the drug can be cleaved and also form disulfide bonds with endogenous proteins nih.govnih.gov. A strategically placed ¹⁴C label ensures that even after such cleavage, the key fragments containing the label can be tracked and identified wayne.edu. This comprehensive tracking is essential for understanding the full disposition of the drug and all its metabolic products.

Bioanalytical Method Validation for Metabolite Quantitation in Research Studies (Adherence to ICH M10 Principles)

Once a metabolite like M10 is identified, quantitative bioanalytical methods are required to measure its concentration in biological samples for pharmacokinetic studies. The validation of these methods is essential to ensure the reliability and accuracy of the data. The International Council for Harmonisation (ICH) M10 guideline provides a globally harmonized framework for the validation of bioanalytical methods ich.orgeuropa.eueuropa.eufda.gov.

Adherence to ICH M10 principles ensures that a bioanalytical method is suitable for its intended purpose gmp-compliance.orgfda.gov. The guideline outlines the necessary experiments and acceptance criteria for validating methods used in regulatory submissions federalregister.gov. A full validation for a metabolite like M10 would need to be performed for each biological matrix (e.g., plasma, urine) of interest propharmagroup.com.

| ICH M10 Validation Parameter | Purpose | Relevance to this compound Assay |

| Selectivity & Specificity | To ensure the method can differentiate the analyte from other substances in the sample, including endogenous components, other metabolites, and concomitant medications. | Prevents interference from other Gemopatrilat metabolites or endogenous plasma/urine components, ensuring the measured signal is solely from M10. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Ensures the quantified concentration of M10 in a sample is correct. |

| Precision | The degree of scatter or variability between repeated measurements. | Demonstrates the reproducibility of the method for quantifying M10. |

| Matrix Effect | The alteration of analyte response due to interfering components in the biological matrix. | Assesses whether components in plasma, blood, or urine suppress or enhance the ionization of M10, which could lead to inaccurate quantification. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Confirms that M10 does not degrade during sample collection, storage, or the analytical process, which would result in artificially low concentration measurements. |

Assessment of Selectivity, Specificity, and Matrix Effects in Diverse Biological Matrices

According to ICH M10, selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample europa.eu. For this compound, the assay must be proven to be unaffected by the parent drug, other metabolites, and endogenous compounds present in the biological matrix (e.g., plasma, serum, urine) propharmagroup.com. Specificity is a related term, confirming the identity of the analyte being measured.

Matrix effects are a significant concern in mass spectrometry-based bioanalysis, where components of the biological fluid can suppress or enhance the ionization of the analyte, leading to inaccurate results nih.govmedipharmsai.comnih.gov. The ICH M10 guideline requires a thorough investigation of matrix effects by analyzing samples from multiple sources or lots of the biological matrix europa.eu. This is particularly important when analyzing samples from different populations or species, as matrix composition can vary nih.govmdpi.com. The assessment ensures that the method for quantifying M10 is robust and reliable across the diverse biological samples encountered in research studies.

Preclinical Disposition and Pharmacokinetics of Gemopatrilat Metabolite M10

In Vitro Biotransformation Studies of Gemopatrilat (B1671430) in Hepatic Systems

In vitro models using hepatic systems are crucial for predicting a drug's metabolic fate in the body. These systems, including liver microsomes and hepatocytes, contain the enzymes responsible for biotransformation.

Microsomal and Hepatocyte Incubation Studies

Studies on the biotransformation of Gemopatrilat indicate that it undergoes extensive metabolism. While specific in vitro studies detailing the full metabolite profile in microsomes and hepatocytes are not publicly detailed, the in vivo findings confirm that the primary metabolic pathways for Gemopatrilat are S-methylation and amide hydrolysis nih.gov. Liver microsomes are a primary site for Phase I metabolic reactions, such as those mediated by cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic pathways, including conjugation reactions.

Enzyme Reaction Phenotyping and Reaction Kinetics

Information regarding the specific enzymes responsible for Gemopatrilat metabolism (enzyme reaction phenotyping) and the kinetics of these reactions (e.g., K_m, V_max) is not available in the public domain. Such studies are essential to predict potential drug-drug interactions and understand the efficiency of metabolic clearance pathways.

In Vivo Disposition Studies in Animal Models

In vivo studies in preclinical species such as rats and dogs are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Mass Balance and Excretion Studies in Preclinical Species

Mass balance studies, typically using a radiolabeled version of the drug like [14C]gemopatrilat, are the gold standard for determining excretion pathways.

Quantification of Radiolabel Recovery in Excreta and Carcass

Following oral administration of [14C]gemopatrilat to preclinical species, the total recovery of radioactivity is quantified to ensure mass balance. While specific percentages of recovery in urine, feces, and carcass for Gemopatrilat are not detailed in the available literature, a central finding is that the parent compound, Gemopatrilat, was not detected in the urine and fecal samples of rats, dogs, or humans nih.gov. This indicates that the drug is completely and extensively metabolized before excretion, and clearance occurs entirely through its metabolites.

Future Directions and Emerging Methodologies in Gemopatrilat Metabolite M10 Research

Development of Advanced Computational and In Silico Tools for Metabolite Prediction and Characterization

The prediction and characterization of drug metabolites are crucial aspects of drug development. Advanced computational and in silico tools play a significant role in this process by predicting potential metabolic pathways and identifying metabolites. nih.gov These models can be broadly categorized into ligand-based and structure-based approaches. However, the application of these tools to specifically predict the formation and structure of Gemopatrilat (B1671430) metabolite M10 has not been detailed in available research.

Future research could leverage tools such as quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the metabolic fate of Gemopatrilat and specifically characterize the M10 metabolite. nih.gov Such models are instrumental in early drug discovery to anticipate the metabolic profile of new chemical entities. nih.govnih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding of Metabolite Impact

Omics technologies, including metabolomics and proteomics, offer a comprehensive approach to understanding the systemic impact of a drug and its metabolites. Metabolomics can provide a global snapshot of the metabolic changes induced by a compound, while proteomics can identify alterations in protein expression and function.

A holistic understanding of the impact of Gemopatrilat metabolite M10 would necessitate the integration of these technologies. For instance, metabolomic analysis of samples from individuals administered Gemopatrilat could help in identifying and quantifying the M10 metabolite and other related metabolic changes. Proteomic studies could then elucidate the effects of M10 on various protein pathways, particularly those related to cardiovascular function. At present, specific metabolomics or proteomics data for this compound are not available in the scientific literature.

Strategies for Investigating the Potential for Inter-Individual Variability in M10 Formation and Disposition

Inter-individual variability in drug metabolism is a significant factor affecting drug efficacy and safety. This variability can be influenced by genetic factors (pharmacogenomics), as well as non-genetic factors such as age, sex, and co-administered drugs. Investigating the potential for such variability in the formation and disposition of this compound is a critical area for future research.

Pharmacogenomic studies could identify genetic polymorphisms in drug-metabolizing enzymes that may influence the rate and extent of M10 formation. Furthermore, population pharmacokinetic modeling could be employed to assess the impact of various patient characteristics on the disposition of this metabolite. Currently, there is a lack of specific studies addressing the inter-individual variability of this compound.

Application of this compound as a Model Compound for Broader Vasopeptidase Inhibitor Research

A well-characterized drug metabolite can serve as a valuable model compound for broader research within its therapeutic class. If this compound possesses significant biological activity or unique pharmacokinetic properties, it could potentially be used as a tool to investigate the mechanisms of action and structure-activity relationships of vasopeptidase inhibitors. nih.govnih.gov

For M10 to be utilized as a model compound, comprehensive data on its pharmacology, toxicology, and pharmacokinetics would first be required. This would involve isolating or synthesizing the metabolite and conducting a full preclinical characterization. Such studies would be foundational for its application in broader vasopeptidase inhibitor research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.